5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 156339-88-7
VCID: VC0029995
InChI: InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,8,12,14,16-17H,7H2,1-3H3
SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O
Molecular Formula: C13H19NO3
Molecular Weight: 237.299

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

CAS No.: 156339-88-7

Cat. No.: VC0029995

Molecular Formula: C13H19NO3

Molecular Weight: 237.299

* For research use only. Not for human or veterinary use.

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde - 156339-88-7

Specification

Description This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 156339-88-7
Molecular Formula C13H19NO3
Molecular Weight 237.299
IUPAC Name 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,8,12,14,16-17H,7H2,1-3H3
Standard InChI Key RNGYKBNYRUYCIV-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O

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